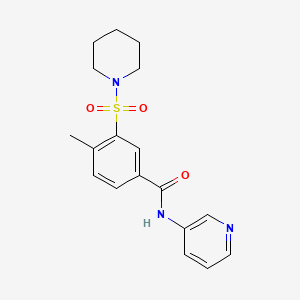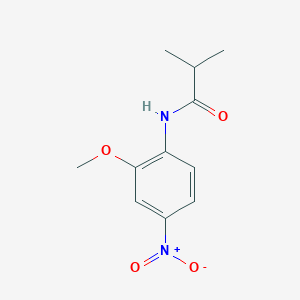![molecular formula C21H24N6O B4987963 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4987963.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine, also known as DMPP, is a novel compound that has been studied for its potential therapeutic uses. DMPP is a pyridazine derivative that has been synthesized through a multistep process.
作用機序
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine exerts its therapeutic effects through various mechanisms of action. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell growth and survival pathways. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of inflammation. In addition, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis.
Biochemical and Physiological Effects:
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been shown to have various biochemical and physiological effects. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In addition, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has several advantages for lab experiments. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine is a relatively stable compound that can be easily synthesized in large quantities. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has also been shown to have low toxicity and good solubility in aqueous and organic solvents. However, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has some limitations for lab experiments. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine is a relatively new compound that has not been extensively studied, and its pharmacokinetics and pharmacodynamics are not well understood. In addition, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine may have off-target effects that need to be carefully evaluated.
将来の方向性
There are several future directions for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine research. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine may have potential therapeutic uses in various diseases such as cancer, inflammation, and neurological disorders. Further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine and its potential off-target effects. In addition, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine may have potential synergistic effects when used in combination with other drugs. Further studies are needed to evaluate the efficacy and safety of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine in combination with other drugs. Finally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine may have potential uses as a chemical probe to study the mechanisms of action of various signaling pathways.
合成法
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been synthesized through a multistep process that involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methylbenzoyl chloride to produce 3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole. This intermediate is then reacted with 1,4-dichloro-2,5-dimethyl-3,6-diazapyridazine to produce 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine. The synthesis method has been optimized to achieve high yields and purity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine.
科学的研究の応用
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and neurological disorders. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-6-4-5-7-18(15)21(28)26-12-10-25(11-13-26)19-8-9-20(23-22-19)27-17(3)14-16(2)24-27/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMXKDLMKKTHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987883.png)
![2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4987895.png)

![7-(2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987913.png)

![N-(2-ethyl-6-methylphenyl)-2-[1-(2-furylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4987919.png)
![4-methyl-N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4987925.png)
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4987937.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4987955.png)

![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4988003.png)